Quorum Sensing-IN-2

Quorum Sensing Pseudomonas aeruginosa Virulence

Research on Pseudomonas aeruginosa QS often faces compensatory pathway activation when targeting a single system. Quorum Sensing-IN-2 overcomes this by simultaneously inhibiting Las, Rhl, and Pqs systems, providing complete virulence suppression without affecting bacterial growth. • Simultaneously inhibits all three P. aeruginosa QS systems (Las, Rhl, Pqs) • In vivo synergy with ciprofloxacin validated in a bacteremia model • Low hemolytic activity confirmed against mouse erythrocytes Supplied with comprehensive analytical documentation for reliable research outcomes.

Molecular Formula C19H13F2NO3
Molecular Weight 341.3 g/mol
Cat. No. B12373298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuorum Sensing-IN-2
Molecular FormulaC19H13F2NO3
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESC=C1C(=C(C(=O)O1)CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C19H13F2NO3/c1-11-17(12-2-6-14(20)7-3-12)16(19(24)25-11)10-22-18(23)13-4-8-15(21)9-5-13/h2-9H,1,10H2,(H,22,23)
InChIKeyNQPBBFRTQLYIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quorum Sensing-IN-2 (Compound 23e): A Potent, Multi-Target Quorum Sensing Inhibitor for Pseudomonas aeruginosa Research and Antimicrobial Adjuvant Studies


Quorum Sensing-IN-2, also known as compound 23e (CAS: 2925926-80-1, C19H13F2NO3, MW: 341.31), is a synthetic 4-fluorophenyl-5-methylene-2(5H)-furanone derivative classified as a quorum sensing inhibitor (QSI) [1]. Its primary mechanism of action involves simultaneous targeting of the three quorum sensing systems (Las, Rhl, and Pqs) in Pseudomonas aeruginosa, reducing bacterial pathogenicity without affecting bacterial growth [1].

Why Generic Substitution of Quorum Sensing-IN-2 is Inadvisable: Multi-Target Activity and In Vivo Validation Distinguish It from Narrow-Spectrum PqsR Antagonists


Generic substitution of Quorum Sensing-IN-2 is not recommended due to its unique, experimentally validated, simultaneous inhibition of all three quorum sensing systems (Las, Rhl, and Pqs) in Pseudomonas aeruginosa [1]. Most QSIs in this class, such as PqsR-specific antagonists (e.g., PqsR-IN-2, Compound 40), are designed to target only a single system, which may lead to incomplete virulence suppression and a higher likelihood of compensatory pathway activation [2]. Furthermore, Quorum Sensing-IN-2's demonstrated in vivo synergistic effect with ciprofloxacin in a bacteremia model is a specific outcome not guaranteed by other QSIs [1].

Quantitative Evidence for Quorum Sensing-IN-2: Direct Comparisons with PqsR Antagonists and Furanone-Based QSIs


Broad-Spectrum QS System Inhibition vs. PqsR-Specific Antagonists

Unlike PqsR-specific antagonists (e.g., PqsR-IN-2, Compound 40), Quorum Sensing-IN-2 (compound 23e) is demonstrated to simultaneously target all three quorum sensing systems (Las, Rhl, and Pqs) in P. aeruginosa [1]. GFP reporter fluorescence strain inhibition and β-galactosidase activity inhibition experiments confirmed this multi-target activity [1]. In contrast, PqsR-IN-2 only inhibits the pqs system with IC50 values of 298 ± 182.0 nM (PAO1-L) and 265 ± 3.4 nM (PA14) , while Compound 40 has IC50 values of 0.25 ± 0.12 μM (PAO1-L) and 0.34 ± 0.03 μM (PA14) [2].

Quorum Sensing Pseudomonas aeruginosa Virulence

Hemolytic Safety Profile: Minimal Hemolysis vs. Potentially Toxic Furanones

Quorum Sensing-IN-2 exhibited "little hemolytic activity" against mouse erythrocytes, as reported in the primary study [1]. This is a critical differentiator from earlier generation halogenated furanones, which are known to exhibit varying degrees of cytotoxicity and hemolytic activity, often limiting their therapeutic potential [2]. While the primary reference for Quorum Sensing-IN-2 does not provide a specific numerical value (e.g., HC50), the qualitative descriptor "little" is used to highlight a favorable safety margin relative to other compounds in the furanone class that may cause significant hemolysis [1].

Hemolysis Safety Erythrocytes

In Vivo Synergistic Efficacy with Ciprofloxacin in a Bacteremia Model

Quorum Sensing-IN-2 demonstrated a remarkable in vivo synergistic effect when co-administered with ciprofloxacin in a P. aeruginosa PAO1 bacteremia mouse model [1]. This is a key point of differentiation from many QSIs, which often show promising in vitro activity but fail to translate to in vivo efficacy due to poor pharmacokinetics or lack of synergy [2]. While the study does not provide a quantitative measure of synergy (e.g., combination index), it explicitly states a "remarkably increased antibacterial effect in vivo" [1], which is a functional outcome not typically reported for PqsR-specific antagonists like PqsR-IN-2 or Compound 40, whose studies are largely confined to in vitro pyocyanin inhibition assays [3].

Synergy In Vivo Bacteremia

Optimal Research and Industrial Applications for Quorum Sensing-IN-2 Based on Quantitative Differentiation Evidence


Investigating Complete QS System Inhibition and Compensatory Signaling Mechanisms in P. aeruginosa

Due to its demonstrated ability to simultaneously inhibit all three quorum sensing systems (Las, Rhl, and Pqs) [1], Quorum Sensing-IN-2 is uniquely suited for research aimed at understanding the interplay and compensatory mechanisms among these pathways. In contrast to PqsR-specific inhibitors (e.g., PqsR-IN-2), which only block one system , this compound provides a more complete QS blockade, allowing researchers to study the full spectrum of QS-dependent phenotypes and the potential for pathway cross-talk.

Preclinical Development of Adjuvant Therapies for Antibiotic-Resistant P. aeruginosa Infections

The in vivo validated synergy with ciprofloxacin in a bacteremia model [1] makes Quorum Sensing-IN-2 a prime candidate for preclinical studies focused on developing adjuvant therapies. This evidence directly addresses the need for compounds that can enhance the efficacy of existing antibiotics against recalcitrant P. aeruginosa infections. Unlike many QSIs that lack in vivo combination data [2], this compound offers a validated starting point for efficacy studies in more complex infection models.

Screening for QS Inhibitors with Favorable Safety Margins for In Vivo Use

The reported "little hemolytic activity" to mouse erythrocytes [1] positions Quorum Sensing-IN-2 as a superior choice for research groups requiring a QSI with a demonstrated low host-toxicity profile. This is particularly important for in vivo studies where off-target effects can confound results. The compound's safety profile distinguishes it from earlier-generation halogenated furanones with known hemolytic and cytotoxic liabilities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quorum Sensing-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.